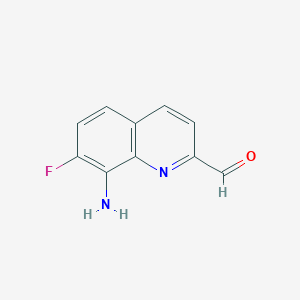

8-Amino-7-fluoroquinoline-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7FN2O |

|---|---|

Molekulargewicht |

190.17 g/mol |

IUPAC-Name |

8-amino-7-fluoroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2 |

InChI-Schlüssel |

JBSDKIJNZWAQHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C1C=CC(=C2N)F)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Amino 7 Fluoroquinoline 2 Carbaldehyde

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 8-amino-7-fluoroquinoline-2-carbaldehyde is rooted in multi-step sequences that systematically build the target molecule from simpler precursors. These methods often involve the initial construction of a substituted quinoline (B57606) core, followed by functional group interconversions.

Multi-step Synthesis Approaches

Multi-step syntheses are common for constructing complex quinoline derivatives. nih.gov These approaches often begin with a pre-existing quinoline or a bicyclic precursor which is then sequentially functionalized. For instance, a typical strategy might involve the synthesis of a 7-halo-8-nitroquinolone derivative, which then undergoes further reactions to introduce the amino and carbaldehyde groups. researchgate.net The synthesis of related 8-amino-7-(aryl/hetaryl)fluoroquinolones often starts with ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate, highlighting a common multi-step strategy in this chemical family. researchgate.net

A general representation of a multi-step synthesis is outlined below:

| Step | Reaction | Precursor(s) | Product |

| 1 | Nitration | Quinoline derivative | Nitroquinoline derivative |

| 2 | Halogenation | Nitroquinoline derivative | Halo-nitroquinoline derivative |

| 3 | Nucleophilic Substitution | Halo-nitroquinoline derivative | Substituted nitroquinoline |

| 4 | Reduction | Substituted nitroquinoline | Substituted aminoquinoline |

| 5 | Formylation | Substituted aminoquinoline | Aminoquinoline carbaldehyde |

Strategic Reduction of Nitro Precursors to Amino Groups

A crucial step in the synthesis of this compound is the reduction of a nitro group at the C8 position to an amino group. This transformation is typically achieved using various reducing agents. A common method involves the use of tin(II) chloride in an acidic medium, such as hydrochloric acid. Other reducing systems, like sodium dithionite (B78146) (Na2S2O4), can also be employed. nih.gov

The reduction of the nitro group is a critical transformation that paves the way for the final product. The choice of reducing agent and reaction conditions is vital to ensure high yield and to avoid unwanted side reactions. For example, the reduction of ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate derivatives leads to the corresponding 8-aminoquinolone-3-esters. researchgate.net

Formation of the Carbaldehyde Moiety

The introduction of the carbaldehyde group at the C2 position of the quinoline ring is another key synthetic step. Various formylation methods can be employed. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a widely used method for formylating activated aromatic rings. rsc.org Other formylation techniques, such as the Reimer-Tiemann and Duff reactions, have also been explored for the synthesis of quinoline carbaldehydes. mdpi.com The choice of method depends on the specific substrate and the desired regioselectivity.

Novel and Efficient Synthetic Routes

In recent years, research has focused on developing more streamlined and efficient synthetic methods for quinoline derivatives to overcome the limitations of traditional multi-step approaches, such as long reaction times and the use of hazardous reagents. derpharmachemica.com

Catalytic Methodologies in Synthesis

The synthesis of functionalized quinolines, such as this compound, often relies on transition metal-catalyzed reactions to construct the core heterocyclic system or to introduce key substituents. nih.gov While a direct, single-step catalytic synthesis for this specific molecule is not extensively documented, its structure points towards a multi-step pathway where catalytic methods are crucial.

One of the key challenges in synthesizing this compound is the precise introduction of the amino group at the C8 position and the fluorine atom at the C7 position. The synthesis of related 8-amino-7-arylfluoroquinolones has been successfully achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This methodology is pivotal for creating the C-C bond at the 7-position. In a typical sequence leading to a related structure, a precursor like ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate is reacted with an appropriate boronic acid in the presence of a palladium catalyst. researchgate.netnih.gov This is followed by the reduction of the nitro group to form the C8 amino group. researchgate.netnih.gov

For the introduction of the aldehyde group at the C2 position, various methods are available for quinoline systems. While direct catalytic formylation of the quinoline ring can be challenging, alternative strategies involve the catalytic oxidation of a pre-installed methyl or alcohol group at the C2 position. Transition metal catalysts are frequently employed for such transformations. rsc.org Another approach involves the use of Rh(III)-catalyzed C-H activation, which has been demonstrated for the synthesis of multisubstituted cyclopentenones from quinoline-8-carbaldehydes, indicating the feasibility of catalytic manipulation of aldehyde-functionalized quinolines. acs.org

The reduction of a nitro group at the C8 position to form the essential amino group can also be achieved through catalytic hydrogenation. This method is often preferred in process chemistry due to its clean nature and the avoidance of stoichiometric metallic reducing agents like tin or iron, which can complicate purification on a larger scale.

Process Optimization and Scalability Considerations

Optimizing the synthesis of this compound for large-scale production involves a detailed analysis of each step in the synthetic sequence, with a focus on yield, purity, cost-effectiveness, and environmental impact. researchgate.netijbpas.com

Catalyst and Reaction Condition Optimization: For catalytic steps like the Suzuki-Miyaura coupling, optimization is critical. This includes screening various palladium catalysts and ligands to find the most efficient combination for the specific substrates involved. Parameters such as catalyst loading, temperature, reaction time, and the choice of base and solvent must be fine-tuned to maximize yield and minimize reaction time. rsc.org For instance, the transition from laboratory-scale synthesis using standard heating to microwave-assisted heating can sometimes dramatically reduce reaction times, although scalability can be a concern. nih.gov

Purification and Waste Reduction: On a larger scale, purification by column chromatography is often impractical and costly. Therefore, process optimization aims to develop reaction conditions that yield a product of high purity, which can be isolated by simple crystallization or extraction. This minimizes the use of solvents and silica (B1680970) gel, reducing waste and cost. The use of "green" solvents and catalytic systems that can be recycled are increasingly important considerations in modern chemical manufacturing. researchgate.netijbpas.com

Below is a table summarizing key considerations for optimizing the synthesis of related fluoroquinolone compounds, which are applicable to the target molecule.

| Parameter | Optimization Goal | Methods & Considerations | Potential Impact |

| Catalyst System | Maximize yield and turnover number | Screening of ligands and metal precursors (e.g., Palladium catalysts); reducing catalyst loading. nih.gov | Reduced cost, simplified product purification. |

| Reaction Time | Minimize duration | Use of microwave irradiation nih.gov; optimization of temperature and concentration. | Increased throughput, lower energy consumption. |

| Solvent Choice | Improve safety and sustainability | Replacement of hazardous solvents with greener alternatives (e.g., water, ethanol) ijbpas.com; use of solvent-free conditions. rsc.org | Reduced environmental impact, improved process safety. |

| Purification | Avoid chromatography | Develop conditions for direct crystallization of the product. | Significant reduction in cost, time, and solvent waste. |

| Atom Economy | Maximize incorporation of starting materials | Designing synthetic routes that minimize the generation of by-products. ijbpas.com | Reduced waste, lower material costs. |

By systematically addressing these factors, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign, facilitating its availability for further research and application.

Derivatization and Functionalization Strategies of 8 Amino 7 Fluoroquinoline 2 Carbaldehyde

Functionalization at the Amino Group (C-8 Position)

The amino group at the C-8 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations. Its nucleophilic nature allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives. The 8-aminoquinoline (B160924) moiety itself is a significant structural framework in many biologically active compounds and serves as a powerful bidentate directing group in C-H bond activation. nih.gov

Formation of Schiff Bases and Imines

The reaction of the amino group of 8-aminoquinoline derivatives with aldehydes or ketones leads to the formation of Schiff bases or imines, which contain an azomethine (-C=N-) group. rroij.combepls.com This condensation reaction is a fundamental and widely utilized method for creating new molecular architectures. bepls.com The formation of a Schiff base is typically achieved by refluxing the 8-aminoquinoline derivative with an appropriate aldehyde in a suitable solvent like ethanol (B145695). bepls.comnih.gov

These Schiff bases can act as versatile ligands capable of coordinating with various metal ions through the nitrogen atom of the azomethine group and other donor atoms within the molecule. nih.gov For instance, Schiff bases derived from 8-aminoquinoline and substituted aldehydes can form stable complexes with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). bepls.com The resulting metal complexes often exhibit interesting electronic and geometric properties.

Amidation and Amination Reactions

The amino group at the C-8 position can undergo amidation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are crucial for creating peptide-like linkages and introducing a variety of substituents. For example, the amino group of a related 8-hydroxyquinoline (B1678124) derivative was protected with a tert-butyloxycarbonyl (Boc) group, and subsequent reaction of a carboxylic acid group with various amines led to the formation of carboxamides. nih.gov

Reductive amination is another important strategy, where the amino group reacts with a carbonyl compound in the presence of a reducing agent to form a new secondary or tertiary amine. This method has been employed in the synthesis of 8-hydroxyquinoline derivatives, where a primary amine reacts with an aldehyde to yield the target product. nih.gov

Cyclization Reactions Leading to Fused Heterocycles (e.g., Triazoles)

The amino group at C-8 can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the formation of triazole rings. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and are known for their wide range of applications. nih.gov The synthesis of fused triazoles can be achieved through various synthetic routes, often involving the reaction of an amino-substituted precursor with a reagent that provides the remaining atoms for the triazole ring.

For instance, a silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been developed to synthesize pentacyclic fused 1,2,3-triazoles. mdpi.com This reaction involves the formation of three new C-N bonds in a single step. mdpi.com While this specific example does not use 8-amino-7-fluoroquinoline-2-carbaldehyde directly, it illustrates a general strategy where an amino group participates in the formation of a fused triazole ring system. The amino group of the quinoline could potentially react with suitable reagents to construct a fused triazole ring, expanding the heterocyclic framework.

Reactions at the Carbaldehyde Moiety (C-2 Position)

The carbaldehyde group at the C-2 position is an electrophilic center, making it susceptible to attack by various nucleophiles and a key site for oxidation and reduction reactions.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using various oxidizing agents. The resulting carboxylic acid can then be further functionalized, for example, by converting it into an ester or an amide.

Conversely, the aldehyde can be reduced to a primary alcohol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol provides another handle for further derivatization.

Condensation Reactions with Nucleophiles

The carbaldehyde group readily undergoes condensation reactions with a wide range of nucleophiles. chemimpex.com These reactions are fundamental for building molecular complexity. For example, it can react with primary amines to form Schiff bases, as mentioned earlier, but from the perspective of the aldehyde's reactivity.

Furthermore, the aldehyde can react with active methylene (B1212753) compounds in Knoevenagel-type condensations. For instance, the reaction of 2-chloro-3-formyl-quinoline with malononitrile (B47326) in the presence of a catalyst leads to the formation of a new carbon-carbon bond. rsc.org Similarly, condensation with other nucleophiles like thiols can also occur. nih.gov These reactions are often catalyzed by acids or bases. rsc.orgnih.gov

Modifications on the Fluoroquinoline Ring System (e.g., C-7, N-1)

The fluoroquinolone core of this compound offers multiple sites for functionalization, with the C-7 and N-1 positions being particularly significant for modulating the compound's biological and chemical properties. nih.gov

The C-7 position of the fluoroquinolone ring is highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present. This reactivity allows for the introduction of a wide array of substituents. In related 8-amino-7-halo-fluoroquinolone systems, the halogen at C-7 can be readily displaced by various nucleophiles. For instance, the synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones has been achieved through Suzuki-Miyaura cross-coupling reactions, where a chloro group at C-7 is substituted with aryl or hetaryl boronic acids. nih.govresearchgate.net This demonstrates a powerful method for creating carbon-carbon bonds at this position.

Furthermore, direct nucleophilic substitution with amines is a common strategy. Studies on related fluoroquinolones have shown that the C-7 position can be functionalized with a variety of cyclic amines, which can significantly influence the antibacterial spectrum and potency of the resulting compounds. nih.gov

Below is a table summarizing representative nucleophilic substitution reactions at the C-7 position of analogous fluoroquinolone scaffolds.

| Starting Material (Analogue) | Nucleophile/Reagent | Reaction Type | C-7 Substituent | Reference |

| Ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate | Aryl/Hetarylboronic acids, Pd catalyst | Suzuki-Miyaura Coupling | Aryl/Hetaryl | nih.govresearchgate.net |

| 7-Chloro-6-fluoroquinolone | Cyclic amines (e.g., piperidine, pyrazole) | Nucleophilic Aromatic Substitution | Cyclic amino groups | nih.gov |

| 7-Chloro-6-fluoroquinolone | Amino alcohols | Nucleophilic Aromatic Substitution | Amino-alkoxy groups |

The introduction of diverse substituents at the C-7 and N-1 positions is a well-established strategy to fine-tune the chemical and biological properties of fluoroquinolones. nih.gov The nature of the substituent at C-7 is a major determinant of the antibacterial spectrum and potency. For example, the incorporation of bulky or heterocyclic moieties can enhance activity against specific bacterial strains. The synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones, for instance, has led to compounds with significant antimicrobial activity against a range of bacteria. nih.govresearchgate.net

The N-1 position is also a critical site for modification. Alkylation or cycloalkylation at this position, often with ethyl or cyclopropyl (B3062369) groups, is known to be crucial for antibacterial efficacy. acs.org While specific N-1 functionalization of this compound is not extensively documented, general methods for the N-alkylation of quinolines, such as reductive alkylation, are well-established and could likely be applied to this scaffold.

The following table illustrates the diversity of substituents that have been introduced at the C-7 and N-1 positions of similar fluoroquinolone cores and their impact on properties.

| Position | Substituent Type | Example Substituents | Impact on Properties | Reference |

| C-7 | Aryl/Hetaryl | Phenyl, Thienyl, Furyl | Enhanced antibacterial activity | nih.govresearchgate.net |

| C-7 | Cyclic Amines | Piperazinyl, Pyrrolidinyl, Pyrazolyl | Modulation of antibacterial spectrum and potency | nih.gov |

| N-1 | Alkyl/Cycloalkyl | Ethyl, Cyclopropyl | Crucial for antibacterial efficacy | acs.org |

Advanced Multi-site Functionalization Techniques

Advanced synthetic strategies allow for the simultaneous or sequential functionalization of multiple sites on the 8-aminoquinoline scaffold, leading to the construction of complex molecular architectures with novel properties.

One powerful approach is the use of the 8-amino group as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. researchgate.net This strategy enables the selective introduction of substituents at otherwise unreactive C-H bonds on the quinoline ring. While specific applications to this compound are yet to be widely reported, the principle has been demonstrated on a variety of 8-aminoquinoline derivatives.

Multi-component reactions (MCRs) offer another efficient route to complex quinoline derivatives. The aldehyde group at the C-2 position of this compound is an ideal handle for participating in MCRs. For example, MCRs involving quinoline aldehydes, active methylene compounds, and other reagents can lead to the rapid assembly of fused heterocyclic systems. nih.gov

Furthermore, the synthesis of tetracyclic fluoroquinolones from 7-chloro-8-nitro-fluoroquinolone precursors showcases a multi-step functionalization approach. This involves an initial Suzuki-Miyaura coupling at C-7, followed by a Cadogan reaction to form a new fused ring, and subsequent reduction of the nitro group to an amino group. nih.gov Such a sequence demonstrates how multiple reactive sites can be sequentially modified to build intricate molecular frameworks.

The table below summarizes some advanced multi-site functionalization techniques applicable to quinoline systems.

| Technique | Key Reactive Sites Involved | Resulting Structures | Potential Application | Reference |

| C-H Activation/Functionalization | 8-Amino group (directing), other C-H bonds | C-H functionalized quinolines | Novel therapeutic agents, functional materials | researchgate.net |

| Multi-component Reactions | C-2 carbaldehyde, other reactants | Fused heterocyclic systems | Rapid generation of diverse compound libraries | nih.gov |

| Sequential Coupling and Cyclization | C-7 (halogen), 8-nitro group | Tetracyclic fluoroquinolones | Novel antibacterial agents | nih.gov |

Reactivity and Reaction Mechanisms of 8 Amino 7 Fluoroquinoline 2 Carbaldehyde

Influence of Electronic and Steric Factors on Reactivity

The reactivity of 8-Amino-7-fluoroquinoline-2-carbaldehyde is a direct consequence of the electronic properties of its substituents and their spatial arrangement. The fluorine atom at the C-7 position and the aldehyde at C-2 are electron-withdrawing groups, which decrease the electron density of the aromatic system. Conversely, the amino group at C-8 is a strong electron-donating group.

The fluorine substitution is known to enhance the reactivity of the quinoline (B57606) ring, making it a valuable feature in the synthesis of pharmaceutical agents. chemimpex.com The amino group at C-8 can direct incoming electrophiles, particularly through C-H activation processes, often to the C-5 position. researchgate.netibs.re.kr This directing capability is a cornerstone of its synthetic utility.

Steric hindrance plays a critical role in the feasibility of certain reactions. Bulky substituents on reactants can prevent reactions from occurring, as seen in related quinoline systems where steric clashes between groups on the quinoline and the reacting molecule inhibit product formation. nih.gov For this compound, the proximity of the C-7 fluorine and the C-8 amino group could sterically influence reactions at either of these sites or at the adjacent C-6 position.

Table 1: Factors Influencing Reactivity

| Factor | Description | Influence on this compound |

|---|---|---|

| Electronic Effects | The electron-donating amino group at C-8 activates the ring towards electrophilic substitution and directs incoming groups. The electron-withdrawing fluoro (C-7) and aldehyde (C-2) groups deactivate the ring but make the aldehyde carbon highly electrophilic. | The aldehyde at C-2 is highly susceptible to nucleophilic attack. The amino group at C-8 can form hydrogen bonds and act as a directing group in C-H functionalization reactions. researchgate.net |

| Steric Hindrance | The physical bulk of the substituents can block access of reagents to reactive sites. The peri-interaction between the C-8 amino group and a potential C-1 substituent on the nitrogen can influence planarity and reactivity. | The fluorine atom and the amino group are relatively small, but their position next to each other could influence the approach of bulky reagents to the C-6, C-7, and C-8 positions. |

| Solvent Effects | The polarity and protic/aprotic nature of the solvent can influence reaction rates and equilibrium positions. | For related quinoline derivatives, minor variations in solvent purity, such as residual water in DMF, can significantly alter reaction kinetics. |

Detailed Mechanisms of Key Transformations (e.g., substitution, condensation, redox processes)

The functional groups of this compound allow it to participate in a wide array of reactions, including substitutions, condensations, and redox processes.

Condensation Reactions: The aldehyde group is highly reactive towards nucleophiles like primary amines, hydrazines, and compounds with active methylene (B1212753) groups. rsc.org A primary example is the formation of a Schiff base (imine) through condensation with an amine. The mechanism involves the initial nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form the C=N double bond. nih.govrsc.org

Substitution Reactions: The fluorine atom at C-7 can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or strong activation from other groups. More commonly, the amino group at C-8 can be the site of substitution, or it can direct electrophilic substitution at other positions on the ring. researchgate.net For related halo-quinoline carbaldehydes, the halogen can be substituted by various nucleophiles.

Redox Processes:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents. This transformation is a standard procedure for converting aldehydes to their corresponding acids.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). rsc.org Additionally, the nitrile group in related syntheses can be reduced to a primary amine with reagents like lithium aluminum hydride. rsc.org

Other Key Transformations:

Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base. The mechanism, often catalyzed by an amine like L-proline, involves the formation of an iminium ion intermediate, which then undergoes condensation. rsc.org

Strecker-type Synthesis: The aldehyde can serve as a precursor for the synthesis of α-amino acids. The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) (or an amine) and cyanide, followed by hydrolysis of the resulting α-amino nitrile. masterorganicchemistry.com The mechanism proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a major consideration in the reactions of substituted quinolines. The existing substituents on this compound heavily influence the position of any subsequent reaction.

Regioselectivity: The 8-amino group is a powerful directing group. In C-H functionalization reactions of 8-aminoquinolines, derivatization often occurs with high regioselectivity at the C-5 position. researchgate.net Similarly, C-H amidation catalyzed by rhodium is highly specific to the C-8 position of quinoline N-oxides, demonstrating the precise control achievable. ibs.re.kr Therefore, any electrophilic attack on the benzene (B151609) portion of the ring would be expected to be directed primarily to the C-5 position, activated by the C-8 amino group.

Stereoselectivity: Stereoselectivity would become important in reactions where a new chiral center is formed, such as the nucleophilic addition to the aldehyde group. While no specific studies on stereoselective reactions with this compound are available, the use of chiral reagents or catalysts, such as chiral ligands in asymmetric catalysis, could, in principle, lead to the formation of one enantiomer or diastereomer in preference to another.

Reaction Kinetics and Thermodynamic Analysis

Specific experimental data on the reaction kinetics and thermodynamics of this compound are not widely documented in the literature. However, general principles and data from analogous reactions provide valuable insights.

Reaction Kinetics: The rate of reactions involving this compound will be influenced by factors such as temperature, concentration of reactants, and the choice of solvent and catalyst. For instance, in the Vilsmeier-Haack formylation used to synthesize related quinoline aldehydes, the rate-determining step is the initial reaction between the precursor and the Vilsmeier reagent. rsc.org Microwave irradiation has been shown to accelerate reactions for similar quinoline syntheses, reducing reaction times significantly compared to conventional heating. rsc.org

Thermodynamic Analysis: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy. In molecular docking studies of related fluoroquinolones with biological targets, the binding energy values provide an indication of the thermodynamic stability of the resulting complex. researchgate.net For chemical reactions, the relative stability of reactants and products, influenced by bond energies and electronic delocalization within the quinoline system, will determine the equilibrium position. The formation of highly stable aromatic products, such as in cyclization reactions, often provides a strong thermodynamic driving force. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Mass and Formula Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular mass of a compound. This information allows for the unambiguous establishment of its elemental composition and molecular formula. For 8-Amino-7-fluoroquinoline-2-carbaldehyde, HRMS would provide the exact mass, from which the molecular formula, C10H7FN2O, can be confirmed.

| Analytical Technique | Information Obtained | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and elemental composition. | Confirmation of the molecular formula C10H7FN2O. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. While specific MS/MS data for this compound is not available, the expected fragmentation patterns can be hypothesized based on the known behavior of related structures such as fluoroquinolones and amino-substituted aromatic compounds. Common fragmentation pathways for similar compounds often involve the loss of small neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or radicals. The fragmentation of the quinoline (B57606) core and the substituents would provide valuable information for confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural assignment of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (1H, 13C, 19F) Spectral Interpretation

One-dimensional NMR spectra are fundamental for the initial structural characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent aromatic protons on the quinoline ring system, the aldehyde proton, and the protons of the amino group. The chemical shifts, coupling constants (J-values), and integration of these signals would provide detailed information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, carbonyl), and would be influenced by the attached functional groups.

¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit a signal corresponding to the fluorine atom at the 7-position. The chemical shift and coupling to neighboring protons would confirm its location on the quinoline ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, typically those on adjacent carbon atoms, thus helping to piece together the proton spin systems within the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as the aldehyde group to the quinoline core.

| NMR Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Assignment of aromatic, aldehyde, and amino protons. |

| ¹³C NMR | Number and type of carbon atoms. | Characterization of the carbon skeleton. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. | Confirmation of the fluorine substituent at the C-7 position. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships. | Unambiguous assignment of all proton and carbon signals and confirmation of the overall structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching: for the primary amine group.

C=O stretching: for the aldehyde carbonyl group.

C-H stretching: for the aromatic and aldehyde C-H bonds.

C=C and C=N stretching: for the quinoline ring system.

C-F stretching: for the carbon-fluorine bond.

Coupled Analytical Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis

The analysis of complex mixtures, such as those encountered in pharmaceutical development, metabolite identification, and impurity profiling, necessitates advanced analytical strategies that provide both high-resolution separation and unambiguous structural identification. nih.govresearchgate.netijprajournal.com Hyphenated techniques, which couple the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this purpose. nih.govijprajournal.comiosrphr.org While no specific studies on the application of these techniques to "this compound" are publicly available, the extensive use of LC-MS and LC-NMR for the analysis of structurally related fluoroquinolones and quinoline derivatives provides a strong basis for outlining a methodological approach for this compound. tandfonline.comiaea.orgresearchgate.netnih.govjfda-online.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of this compound

LC-MS is a cornerstone technique for the analysis of complex mixtures due to its exceptional sensitivity and selectivity. rsc.org It combines the separation of components in a mixture by high-performance liquid chromatography (HPLC) with their detection and identification by mass spectrometry. rsc.org This technique is particularly well-suited for the analysis of quinoline derivatives in various matrices. jfda-online.comnih.gov

Methodology and Applications

A typical LC-MS method for the analysis of a complex mixture containing "this compound" would involve reversed-phase HPLC for separation, coupled to an electrospray ionization (ESI) source and a tandem mass spectrometer (MS/MS). jfda-online.comnih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, providing molecular weight information. pitt.edu

Tandem mass spectrometry (MS/MS) is then used for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. tandfonline.comresearchgate.net The fragmentation patterns of fluoroquinolones are well-characterized and often involve the loss of peripheral groups and rearrangements of the heterocyclic rings. tandfonline.comresearchgate.net For "this compound," the fragmentation would likely involve the loss of the carbaldehyde group (CHO), the amino group (NH₂), and potentially cleavage of the quinoline ring system.

The high sensitivity of LC-MS/MS allows for the detection and quantification of trace-level impurities and degradation products in pharmaceutical substances. jfda-online.comnih.gov

Hypothetical LC-MS Data for a Complex Mixture Containing this compound

Below is a hypothetical data table illustrating the expected LC-MS results for "this compound" and potential impurities in a complex mixture.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 5.2 | 191.06 | 174.06, 162.05, 145.04 |

| Impurity A (e.g., 8-Nitro-7-fluoroquinoline-2-carbaldehyde) | 6.8 | 221.04 | 204.04, 174.03, 156.02 |

| Impurity B (e.g., 7-Fluoroquinoline-2-carbaldehyde) | 7.5 | 176.05 | 157.04, 148.04, 129.03 |

This data is hypothetical and for illustrative purposes only.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Unambiguous Structural Elucidation

While LC-MS is excellent for providing molecular weight and fragmentation data, LC-NMR is a powerful tool for the definitive structural elucidation of components in a complex mixture. researchgate.netiosrphr.orgconicet.gov.ar This technique combines the separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. researchgate.netiosrphr.org

Methodology and Applications

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This is particularly useful for identifying unknown impurities or metabolites where reference standards are not available. iosrphr.orgconicet.gov.ar The non-destructive nature of NMR also allows for the collection of the separated fractions for further analysis. ijprajournal.com

For a complex mixture containing "this compound," LC-NMR could be used to:

Confirm the structure of the main component.

Elucidate the exact structure of impurities, including the position of substituents on the quinoline ring.

Differentiate between isomers that may have identical mass spectra.

Hypothetical ¹H-NMR Data for this compound in a Complex Mixture

The following table presents hypothetical ¹H-NMR data for "this compound" that could be obtained from an LC-NMR analysis.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 8.25 | d | 8.5 |

| H-4 | 7.90 | d | 8.5 |

| H-5 | 7.50 | d | 9.0 |

| H-6 | 7.20 | t | 9.0 |

| -CHO | 10.10 | s | - |

| -NH₂ | 5.50 | br s | - |

This data is hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations of 8 Amino 7 Fluoroquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. arabjchem.org By employing functionals like B3LYP in combination with basis sets such as 6-311+G(2d,p), researchers can accurately model molecular behavior. researchgate.net

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For 8-Amino-7-fluoroquinoline-2-carbaldehyde, the optimized structure would likely exhibit a planar quinoline (B57606) ring system, with the amino and carbaldehyde groups potentially causing slight deviations. The presence of substituents does not typically alter the fundamental planarity of the quinoline core. The molecule is expected to belong to the C1 point group symmetry, indicating a lack of significant symmetry elements.

Theoretical calculations for similar quinoline derivatives provide insight into expected bond lengths and angles. For instance, the C-C bonds within the aromatic rings are predicted to be in the range of 1.37 Å to 1.42 Å. The C-N bonds in the quinoline ring will be shorter than the C-N bond of the amino group. The C-F bond length is anticipated to be around 1.35 Å, and the C=O bond of the carbaldehyde group around 1.22 Å. The bond angles within the fused aromatic rings are expected to be approximately 120°, consistent with sp² hybridization.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations of analogous structures.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | 1.37 - 1.42 Å |

| C-N (ring) | ~1.37 Å |

| C-N (amino) | ~1.40 Å |

| C-F | ~1.35 Å |

| C=O | ~1.22 Å |

| C-C-C (ring) | ~120° |

| C-N-C (ring) | ~118° |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the amino group (-NH2) at position 8 acts as an electron-donating group, which would raise the energy of the HOMO. Conversely, the fluorine atom (-F) at position 7 and the carbaldehyde group (-CHO) at position 2 are electron-withdrawing, which would lower the energy of the LUMO. This combination of electron-donating and withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, indicating high reactivity and potential for significant intramolecular charge transfer (ICT). nih.gov The ICT character suggests that the molecule could be easily polarized, which has implications for its non-linear optical properties. The HOMO is likely localized on the amino group and the quinoline ring, while the LUMO would be concentrated around the carbaldehyde group and the heterocyclic part of the quinoline system. nih.gov

The table below lists the predicted electronic properties based on DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -2.45 |

| Energy Gap (Eg) | 3.40 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 2.45 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 1.70 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can reliably predict spectroscopic parameters, which aids in the characterization of novel compounds. researchgate.net

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, characteristic peaks are expected. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm-1 range. The C=O stretching of the aldehyde group is anticipated around 1700 cm-1. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm-1 region. The C-F stretching vibration typically appears in the 1000-1400 cm-1 range. arabjchem.org

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (asymmetric) | ~3450 |

| N-H stretch (symmetric) | ~3350 |

| C-H stretch (aldehyde) | ~2850 |

| C=O stretch | ~1705 |

| C=C / C=N stretch (ring) | 1400 - 1600 |

| C-F stretch | ~1250 |

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is another valuable application of DFT. nih.gov The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift (δ > 9.5 ppm). The aromatic protons will resonate in the typical range of δ 7.0-8.5 ppm, with their exact shifts influenced by the electronic effects of the amino and fluoro substituents. The protons of the amino group would likely appear as a broad signal. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde would be the most downfield signal (δ > 185 ppm), while the aromatic carbons would appear between δ 110-160 ppm. nih.gov

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | -CHO | 9.5 - 10.0 |

| 1H | Aromatic | 7.0 - 8.5 |

| 1H | -NH2 | 5.0 - 6.0 (broad) |

| 13C | C=O | 185 - 195 |

| 13C | Aromatic | 110 - 160 |

Non-Linear Optical (NLO) Properties and Related Parameters (e.g., polarizability, hyperpolarizability)

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govnih.gov The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). nih.govnottingham.ac.uk Molecules with a strong intramolecular charge-transfer character, typically arising from the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large β values. nih.gov

This compound possesses the necessary structural features for a significant NLO response: an electron-donating amino group and electron-withdrawing aldehyde and fluoro groups on a conjugated quinoline framework. DFT calculations are used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β). nih.gov The calculated β value is often compared to that of a standard NLO material like urea (B33335) for reference. The combination of substituents in the target molecule is expected to lead to a large dipole moment and a high hyperpolarizability value, suggesting it could be a promising candidate for NLO applications.

| Parameter | Predicted Value for this compound | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) [Debye] | ~5.0 D | 1.37 D |

| Polarizability (α) [10-24 esu] | ~25.0 | ~5.0 |

| Hyperpolarizability (β) [10-30 esu] | ~45.0 | ~0.38 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior (if applicable)

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.netacs.org An MD simulation for this compound could provide valuable information on several fronts. For instance, simulations in an aqueous environment could reveal how the molecule interacts with water, which is crucial for understanding its solubility and stability in biological systems. arabjchem.org By calculating radial distribution functions (RDFs), one can identify strong interaction sites, such as hydrogen bonding between the amino or carbonyl groups and water molecules. arabjchem.org

Furthermore, MD simulations are essential for exploring the conformational flexibility of the molecule, particularly the rotation of the carbaldehyde group. researchgate.netnih.gov This can help in understanding how the molecule might adapt its shape to fit into the active site of a biological target, such as an enzyme. Such simulations are often a precursor to more complex studies like molecular docking to predict binding affinities. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. nih.govnih.gov This approach is widely used in drug design and materials science to predict the properties of new, unsynthesized molecules. mdpi.comjlu.edu.cnresearchgate.net

For a series of derivatives based on the this compound scaffold, a QSPR model could be developed to predict various properties. This involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature. By applying statistical methods like multiple linear regression, a model can be built to correlate these descriptors with an observed property, such as antibacterial activity or solubility. jlu.edu.cn Such a model would be invaluable for guiding the synthesis of new derivatives with enhanced properties, allowing researchers to prioritize candidates with the highest predicted efficacy and most favorable characteristics before undertaking extensive experimental work. nih.govnih.gov

Coordination Chemistry and Metal Complexation Studies

Design Principles for Ligands Derived from 8-Amino-7-fluoroquinoline-2-carbaldehyde

The primary route for designing ligands from this compound involves the strategic use of its 2-carbaldehyde group. This aldehyde function is primed for condensation reactions with primary amines to form Schiff bases, which are a cornerstone of coordination chemistry. researchgate.netrsc.org This reaction converts the aldehyde into an imine (-C=N-), introducing a new nitrogen donor atom and creating a multidentate ligand framework.

The design principles are centered on the choice of the primary amine, which allows for fine-tuning of the resulting ligand's properties:

Denticity: By reacting the aldehyde with simple alkyl or aryl amines, a bidentate (Nquinoline, Nimine) ligand can be formed. If the chosen amine contains additional donor groups (e.g., using 2-aminoethanol or ethylenediamine), the resulting Schiff base ligand can be tridentate (N,N,O) or even tetradentate.

Steric and Electronic Effects: The substituent on the amine (R group of R-NH₂) can be varied to introduce steric bulk near the metal coordination site, influencing the geometry and stability of the resulting complex. The electronic nature of the R group can also modulate the electron-donating ability of the imine nitrogen.

Tridentate Chelation: The parent molecule itself contains three potential donor atoms: the quinoline (B57606) ring nitrogen (N1), the amino group nitrogen (N8), and the aldehyde oxygen. However, the most versatile and stable complexes are expected from its Schiff base derivatives, which can readily form multiple stable five- or six-membered chelate rings. For instance, condensation with 2-aminophenol (B121084) would yield a ligand capable of N,N,O-tridentate coordination.

The fluorine atom at the 7-position, while generally not a strong coordinating agent, exerts a significant electron-withdrawing effect. This influences the basicity of the adjacent 8-amino group and the quinoline nitrogen, thereby modifying the thermodynamic stability of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from ligands derived from this compound would typically follow well-established procedures. The general approach involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. nih.gov

General Synthetic Procedure:

Ligand Synthesis: Equimolar amounts of this compound and a selected primary amine are dissolved in a solvent such as ethanol (B145695) or methanol. The mixture is often heated under reflux for several hours to drive the condensation reaction to completion. oncologyradiotherapy.com

Complexation: A solution of the desired metal salt (e.g., chlorides, nitrates, or sulfates) is added to the solution of the newly formed Schiff base ligand. The reaction mixture is stirred, often with heating, to facilitate the formation of the complex. The resulting solid complex can then be isolated by filtration, washed, and dried. nih.govnih.gov

A wide array of transition metal complexes can be anticipated. The coordination chemistry of 8-aminoquinoline (B160924) and related Schiff bases with transition metals like copper, nickel, cobalt, and platinum is well-documented. nih.govacs.orgunimi.it For example, copper(II) readily forms square planar or distorted octahedral complexes with quinoline-based Schiff bases. nih.govrsc.org Nickel(II) complexes with derivatives of 8-aminoquinoline have been synthesized and shown to be key intermediates in catalytic C-H functionalization reactions. acs.orgchemrxiv.org Rhenium and ruthenium complexes with 8-aminoquinoline are also known, highlighting the versatility of this scaffold. rsc.orgnih.gov

While the coordination chemistry of 8-aminoquinoline derivatives is dominated by transition metals, complexes with main group metals are also feasible. nih.gov Divalent ions such as Zn(II) and Cd(II) are known to form stable tetrahedral or octahedral complexes with Schiff base ligands containing N and O donor atoms. researchgate.netmdpi.com The synthesis would follow a similar methodology to that of transition metal complexes, typically by reacting the ligand with salts like zinc chloride or cadmium chloride. The resulting complexes are often diamagnetic and can be readily characterized by NMR spectroscopy.

Chelation Behavior and Coordination Modes (e.g., N, O, F donor sites)

The chelation behavior is dictated by the structure of the ligand derived from this compound.

N,N,O Donors: The parent aldehyde could theoretically act as a tridentate ligand, coordinating through the quinoline nitrogen, the 8-amino nitrogen, and the 2-aldehyde oxygen.

N,N,N or N,N,O Tridentate Schiff Bases: More commonly, Schiff base derivatives will act as tridentate ligands. For example, a ligand formed from 2-aminoethylamine would create a stable N,N,N coordination sphere. A ligand formed from 2-aminophenol would create an N,N,O donor set. These ligands typically form two adjacent five- or six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement.

Role of Fluorine: The fluorine atom at position 7 is not expected to participate directly in coordination due to its low Lewis basicity. Its primary role is electronic, where its electron-withdrawing nature decreases the electron density on the quinoline ring system, thus influencing the donor strength of the N1 and N8 atoms.

The 8-aminoquinoline moiety itself is a classic bidentate N,N chelator, forming a stable five-membered ring with metal ions. unimi.it The addition of the Schiff base functionality at the 2-position extends this chelating ability, creating a robust tridentate scaffold.

Spectroscopic and Structural Analysis of Metal Complexes

The formation of metal complexes would be confirmed by a suite of spectroscopic techniques, with single-crystal X-ray diffraction providing definitive structural proof.

Infrared (IR) Spectroscopy: Upon complexation, the stretching frequency of the imine group (ν(C=N)) of the Schiff base ligand is expected to shift, typically to a lower wavenumber, indicating its coordination to the metal center. mdpi.com Similarly, if the aldehyde or a phenolic hydroxyl group is involved in coordination, the ν(C=O) or ν(O-H) bands would shift or disappear. New bands would appear in the far-IR region (typically < 600 cm⁻¹), corresponding to the M-N and M-O stretching vibrations. nih.gov

NMR Spectroscopy: In diamagnetic complexes (e.g., with Zn(II), Cd(II), Pt(II)), ¹H NMR spectroscopy is a powerful tool. Protons on the ligand that are close to the metal center, such as the imine proton (-CH=N-) and the quinoline ring protons, would experience a downfield shift upon coordination due to the deshielding effect of the metal ion. unimi.itnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to the ligand's internal π→π* and n→π* transitions, which are typically shifted upon coordination. More importantly, new bands may appear at lower energies (longer wavelengths), which are assigned to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. researchgate.net

X-ray Crystallography: This technique provides unambiguous information about the solid-state structure, including the coordination geometry of the metal ion (e.g., octahedral, square planar), bond lengths between the metal and donor atoms, and bond angles within the chelate rings. nih.govnih.gov

Below is a hypothetical table summarizing the expected analytical data for a representative metal complex.

| Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |

|---|---|---|---|

| IR (νC=N, cm-1) | 1625 | 1605 | Shift to lower frequency indicates imine nitrogen coordination. |

| 1H NMR (δCH=N, ppm) | 8.5 | 9.2 | Downfield shift indicates deshielding due to metal coordination. |

| UV-Vis (λmax, nm) | 350 (π→π) | 365 (π→π), 450 (LMCT) | Bathochromic shift of ligand transition and appearance of new charge-transfer band. |

| X-ray Diffraction | N/A | Octahedral Geometry, M-Nimine = 2.1 Å | Confirms coordination number and provides precise structural details. |

Applications of Metal Complexes in Catalysis (e.g., homogeneous, heterogeneous)

Metal complexes featuring 8-aminoquinoline and related Schiff base ligands are known to be effective catalysts in a variety of organic transformations. It is therefore highly probable that complexes derived from this compound would also exhibit significant catalytic activity.

Homogeneous Catalysis: The 8-aminoquinoline group is a well-established directing group in transition metal-catalyzed C-H bond activation and functionalization reactions. nih.gov Nickel and palladium complexes, in particular, utilize this moiety to direct the functionalization of otherwise unreactive C(sp³)–H bonds. acs.orgchemrxiv.org Therefore, metal complexes of these ligands could serve as catalysts for reactions such as arylation, alkylation, or amination of C-H bonds.

Oxidation Catalysis: Schiff base complexes of metals like copper, manganese, and cobalt are widely used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. researchgate.net The specific ligand framework can be designed to stabilize the metal in various oxidation states required for the catalytic cycle.

Asymmetric Catalysis: If a chiral primary amine is used in the initial Schiff base condensation, a chiral ligand is produced. The resulting metal complexes could be applied as catalysts in asymmetric synthesis, inducing enantioselectivity in reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions.

The combination of a robust directing group (8-aminoquinoline) and a tunable, multidentate Schiff base framework makes these potential complexes highly attractive targets for the development of novel and efficient homogeneous catalysts.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Despite the structural features of this compound suggesting its potential as a versatile ligand for the construction of coordination polymers and MOFs, there is currently no available scientific literature detailing its successful integration into such frameworks. The combination of a hard nitrogen donor from the amino group and the quinoline ring, along with the aldehyde functional group, theoretically allows for various coordination modes with metal centers. These functionalities could facilitate the formation of extended, multidimensional structures characteristic of MOFs and coordination polymers.

However, a comprehensive review of chemical databases and scholarly articles did not yield any specific examples, detailed research findings, or crystallographic data for MOFs or coordination polymers synthesized using this compound as a primary or secondary building unit. Consequently, no data tables on their structural properties, porosity, or catalytic activity can be provided at this time. The absence of such studies indicates that this particular area of its coordination chemistry remains unexplored or unpublished.

Further research would be necessary to determine the viability of this compound as a ligand in the synthesis of these advanced materials and to characterize the properties of any resulting frameworks.

Applications in Advanced Materials Science

Development of Functional Polymers and Coatings

The bifunctional nature of 8-Amino-7-fluoroquinoline-2-carbaldehyde, possessing both an amino and a carbaldehyde group, makes it a promising candidate for the synthesis of novel functional polymers and coatings. The aldehyde group can readily participate in condensation reactions with various monomers, such as diamines, diols, and other nucleophilic species, to form Schiff base polymers (polyimines). These polymers are known for their thermal stability, mechanical strength, and interesting optoelectronic properties.

The presence of the amino group offers a site for further polymer modification or for the introduction of specific functionalities. For instance, it can be acylated or used to initiate ring-opening polymerization of certain cyclic monomers. Furthermore, the fluoro-substituent on the quinoline (B57606) ring is expected to enhance key properties of the resulting polymers, including thermal stability, chemical resistance, and hydrophobicity. A related compound, 8-Fluoroquinoline-2-carbaldehyde, is noted for its utility in developing advanced materials like polymers and coatings that require specific chemical attributes for improved performance. chemimpex.com

Table 1: Potential Polymerization Reactions Involving this compound

| Monomer Type | Polymer Linkage | Potential Polymer Properties |

| Diamines | Imine (Schiff Base) | Thermally stable, electroactive, potentially fluorescent |

| Diols | Acetal | Biodegradable, modifiable |

| Isocyanates | Urea (B33335) | High strength, good adhesion |

Photoactive Materials and Fluorescent Dyes

Quinoline derivatives are widely recognized for their inherent fluorescence, a property that can be fine-tuned by the introduction of various substituents. The combination of an electron-donating amino group and the electron-withdrawing nature of the quinoline ring system in this compound suggests the potential for strong intramolecular charge transfer (ICT) characteristics, which are often associated with significant fluorescence.

The aldehyde functionality provides a convenient handle for covalently incorporating this chromophore into other molecules or material systems. For example, it can be reacted with compounds containing active methylene (B1212753) groups (e.g., via Knoevenagel condensation) to create extended π-conjugated systems with tailored absorption and emission properties. Such derivatives could find use as fluorescent dyes for imaging applications or as components in organic light-emitting diodes (OLEDs). For instance, derivatives of the similar compound 8-Aminoquinoline-7-carbaldehyde have been investigated for their strong photoluminescence in the context of OLEDs. The utility of quinoline aldehydes in creating fluorescent probes for biological imaging is also well-established. chemimpex.com

Table 2: Predicted Photophysical Properties of this compound Derivatives

| Derivative Type | Expected Emission Color | Potential Application |

| Schiff Base with Aniline | Blue-Green | OLED emitter |

| Knoevenagel adduct with Malononitrile (B47326) | Yellow-Orange | Fluorescent probe |

| Metal Chelate (e.g., with Zn²⁺) | Enhanced Blue Emission | Chemosensor |

Chemosensor Design and Fabrication

The design of chemosensors often relies on molecules that exhibit a measurable change in a physical property, such as fluorescence, upon binding to a specific analyte. The 8-aminoquinoline (B160924) scaffold is a well-known chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the amino group can form a stable five-membered ring upon coordination with a metal ion.

This chelation event can significantly alter the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. The aldehyde group in this compound could be further functionalized to introduce additional binding sites, thereby enhancing the selectivity and sensitivity of the chemosensor for a particular target analyte. For example, Schiff base derivatives can be prepared to create specific cavities for ion recognition. Research on 8-aminoquinoline derivatives has demonstrated their effectiveness as fluorescent chemosensors for ions like Zn²⁺. nih.gov

Other Advanced Material Applications Requiring Specific Chemical Properties

The unique combination of functional groups in this compound opens up possibilities for other specialized material applications. The fluorine atom can impart desirable properties such as increased metabolic stability in bioactive materials and improved performance in electronic applications due to its high electronegativity.

The versatile reactivity of the aldehyde and amino groups allows for the covalent attachment of this quinoline derivative to surfaces, nanoparticles, or other macromolecules, thereby imparting the specific properties of the quinoline core to the larger system. This could be leveraged in the development of:

Antimicrobial surfaces: By grafting the molecule onto a substrate, leveraging the known antimicrobial properties of some quinoline compounds.

Non-linear optical (NLO) materials: The donor-acceptor structure of the molecule suggests potential for NLO properties, which could be enhanced through further chemical modification.

Catalyst ligands: The chelating ability of the 8-aminoquinoline moiety can be used to synthesize novel metal complexes with catalytic activity.

While direct experimental data on these applications for this compound is not yet prevalent, the foundational chemistry of quinolines strongly supports its potential in these advanced material domains.

Structure Chemical Property Relationships of 8 Amino 7 Fluoroquinoline 2 Carbaldehyde Derivatives

Influence of Substituents on Molecular Reactivity and Stability

The reactivity and stability of the 8-Amino-7-fluoroquinoline-2-carbaldehyde scaffold are profoundly influenced by the electronic nature of its substituents. The quinoline (B57606) ring itself is an aromatic heterocycle with a complex reactivity pattern. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic system, undergoing electrophilic substitution. The substituents on this core—amino, fluoro, and carbaldehyde—further modulate this intrinsic reactivity.

The amino group (-NH₂) at the C-8 position is a powerful electron-donating group (EDG) through resonance. It increases the electron density of the benzene portion of the quinoline ring, activating it towards electrophilic aromatic substitution. biosynce.com This makes positions C-5 and C-7 potential sites for electrophilic attack, although the C-7 position is already occupied by fluorine. The amino group can also act as a nucleophile and is a key site for derivatization, such as through acylation or alkylation, to form amides or secondary/tertiary amines. wikipedia.org

Conversely, the fluorine atom (-F) at C-7 and the carbaldehyde group (-CHO) at C-2 are electron-withdrawing groups (EWGs). The fluorine atom exerts a strong inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack and makes the adjacent carbon atoms more susceptible to nucleophilic attack. The carbaldehyde group is strongly deactivating for both electrophilic substitution on the pyridine ring and nucleophilic attack on the ring itself due to its electron-withdrawing resonance effect (-M). Its primary role in reactivity is as an electrophilic center, readily undergoing nucleophilic addition reactions, condensations (e.g., with amines to form Schiff bases), and oxidations/reductions. researchgate.netnih.gov

The stability of the molecule is also affected by these substituents. For instance, studies on related fluoroquinolones have shown that substituents at the 8-position can significantly impact photostability. While an 8-fluoro analog was found to be degraded by UVA irradiation, an 8-methoxy analog (another EDG) showed enhanced stability. nih.gov This suggests that the 8-amino group may play a role in the molecule's stability against light-induced degradation.

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Influence on Functional Group Reactivity |

|---|---|---|---|---|

| Amino (-NH₂) | C-8 | Electron-Donating (Resonance) | Activates benzene ring for electrophilic substitution. | Acts as a nucleophile for acylation, alkylation. wikipedia.org |

| Fluoro (-F) | C-7 | Electron-Withdrawing (Inductive) | Deactivates benzene ring for electrophilic substitution. | May influence acidity of adjacent C-H bonds. |

| Carbaldehyde (-CHO) | C-2 | Electron-Withdrawing (Resonance) | Deactivates pyridine ring for electrophilic substitution. | Electrophilic site for nucleophilic addition and condensation. researchgate.net |

Impact of Functionalization on Electronic and Steric Parameters

Functionalization of the this compound framework allows for the fine-tuning of its electronic and steric parameters, which in turn dictates its chemical behavior. Computational methods like Density Functional Theory (DFT) are often employed to quantify these changes. researchgate.net

Electronic Parameters: The electronic properties are largely governed by the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Electron-Donating Groups (EDGs): Adding further EDGs to the ring system will generally raise the HOMO energy level, making the molecule a better electron donor and more susceptible to oxidation.

Electron-Withdrawing Groups (EWGs): Adding EWGs will lower both the HOMO and LUMO energy levels. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to reduction.

For example, in related quinoline systems, the introduction of electron-withdrawing groups on an attached phenyl ring has been shown to red-shift the emission spectra, indicating a change in the electronic energy levels. nih.gov The inherent substituents of this compound create a "push-pull" system, where the amino group "pushes" electron density into the ring and the carbaldehyde group "pulls" it out. This polarization is key to its properties and can be modulated by further derivatization.

Steric Parameters: Steric effects relate to the size and shape of the molecule and its functional groups. nih.gov These effects can influence reaction rates and selectivity by hindering the approach of a reagent to a reactive site.

Carbaldehyde at C-2: The aldehyde group is relatively small, allowing for a wide range of nucleophiles to access the carbonyl carbon. Introducing bulky substituents nearby, for example at the C-3 position, could sterically hinder this approach.

Amino Group at C-8: The amino group at C-8 and the fluorine at C-7 create a sterically crowded environment around the "bay region" of the quinoline. This steric hindrance can influence the preferred conformation of substituents and affect the reactivity at both the C-8 amino group and the peri C-1 nitrogen. In fluoroquinolone analogs, steric hindrance between a C-8 substituent and a C-7 substituent can limit the rotation of the C-7 group, affecting its interaction with biological targets. nih.gov

| Functionalization Site | Type of Substituent | Impact on Electronic Parameters (HOMO/LUMO) | Impact on Steric Parameters |

|---|---|---|---|

| -NH₂ (at C-8) | Acylation (e.g., -NHCOR) | Reduces electron-donating strength, lowers HOMO. | Increases steric bulk around C-8. |

| -CHO (at C-2) | Reduction (e.g., -CH₂OH) | Removes strong EWG, raises LUMO. | Minimal change in steric bulk. |

| Aromatic Ring | Additional Electron-Donating Group | Raises HOMO energy. | Increases overall size of the molecule. |

| Aromatic Ring | Additional Electron-Withdrawing Group | Lowers LUMO energy. | Increases overall size of the molecule. |

Stereochemical Effects on Chemical Transformations

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the chemical transformations of this compound derivatives, particularly when chiral centers are involved. The introduction or presence of chirality can lead to stereoselective or stereospecific reactions, yielding specific enantiomers or diastereomers.

The aldehyde at C-2 is a prochiral center, and its reaction with a nucleophile can generate a new stereocenter. The use of chiral catalysts or reagents can direct this transformation to favor one enantiomer over the other. For example, asymmetric synthesis using chiral Lewis acid catalysts has been employed in Diels-Alder reactions of quinoline derivatives to produce chiral tetrahydroquinolines with high enantioselectivity. nih.gov

The amino group at C-8 can also be a source of chirality or influence reactions at chiral centers. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.com In these cases, the chiral diamine ligand coordinates to a metal center (e.g., Rhodium), creating a chiral environment that directs the hydrogenation of a prochiral substrate to a single enantiomer. Although the parent compound of this article is aromatic and planar, reduction of the quinoline ring or derivatization of the exocyclic groups can introduce stereocenters whose configuration can be controlled.

Carbohydrates, for instance, have been used as chiral auxiliaries in stereoselective cycloadditions. digitellinc.com A similar strategy could be envisioned where the amino group of the quinoline is attached to a chiral auxiliary, which would then direct the stereochemical outcome of a subsequent reaction, for example, a cycloaddition involving the quinoline ring or a nucleophilic addition to the aldehyde. nih.gov After the reaction, the auxiliary could be cleaved, leaving an enantiomerically enriched product.

Correlation between Structural Features and Advanced Spectroscopic Signatures

The structure of this compound and its derivatives can be elucidated and confirmed using various spectroscopic techniques. Each structural feature gives rise to characteristic signals in NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The aldehyde proton is highly deshielded and appears even further downfield (δ 9.5-10.5 ppm). researchgate.net The protons of the amino group will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. Coupling between the fluorine atom and adjacent protons (e.g., H-6) would be observed as a characteristic splitting pattern.

¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic signal, appearing far downfield (δ 185-195 ppm). acs.org The carbon atoms attached to the electronegative nitrogen (C-2, C-8a) and fluorine (C-7) will also have characteristic chemical shifts. The C-F coupling is also observable in the ¹³C NMR spectrum.

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. Derivatization at nearby positions, such as the amino group at C-8 or the C-6 position, would cause a predictable shift in the ¹⁹F signal. nih.gov

Infrared (IR) Spectroscopy:

The C=O stretch of the aldehyde group is a strong, sharp band typically found around 1700-1720 cm⁻¹.

The N-H stretching vibrations of the primary amino group appear as one or two bands in the 3300-3500 cm⁻¹ region.

The C-F bond gives a strong absorption in the 1000-1400 cm⁻¹ region.

C=C and C=N stretching vibrations from the quinoline ring are observed in the 1450-1650 cm⁻¹ range. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is sensitive to the electronic structure of the conjugated π-system. Quinoline itself shows several absorption bands. The introduction of the amino (auxochrome) and carbaldehyde (chromophore) groups extends this conjugation and shifts the absorption maxima to longer wavelengths (bathochromic shift). The exact position of the absorption bands is sensitive to solvent polarity and pH due to potential protonation of the quinoline and amino nitrogens. nih.govnih.gov

| Spectroscopic Technique | Functional Group / Structural Feature | Typical Signature / Chemical Shift (δ) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) Proton | 9.5 - 10.5 ppm |

| ¹H NMR | Quinoline Aromatic Protons | 7.0 - 9.0 ppm |

| ¹³C NMR | Aldehyde (C=O) Carbon | 185 - 195 ppm acs.org |

| ¹⁹F NMR | Aryl-Fluoride (-F) | -110 to -140 ppm (relative to CFCl₃) |

| IR | Aldehyde (C=O) Stretch | ~1700 cm⁻¹ mdpi.com |

| IR | Amino (N-H) Stretch | 3300 - 3500 cm⁻¹ mdpi.com |

| UV-Vis | π → π* transitions | Multiple bands, typically >250 nm nih.gov |

Rational Design Principles for Tuning Chemical Properties

The rational design of derivatives of this compound involves the deliberate modification of its structure to achieve specific chemical properties. This process relies on a thorough understanding of the structure-property relationships discussed in the preceding sections. nih.govmdpi.com

Modulating Electronic Properties: The push-pull nature of the scaffold can be enhanced or diminished to tune its reactivity and spectroscopic output.

To increase nucleophilicity of the ring for electrophilic substitution, one could replace the C-8 amino group with a stronger EDG like a methoxy (B1213986) group, or introduce another EDG at the C-5 position.

To increase the electrophilicity of the aldehyde, one could introduce additional EWGs on the ring, which would further withdraw electron density from the C-2 position. For instance, replacing the 8-amino group with a nitro group would make the aldehyde significantly more reactive towards nucleophiles. researchgate.net

Controlling Reactivity via Steric Hindrance: Steric bulk can be used to direct reactions to a specific site or to control the conformation of the molecule.